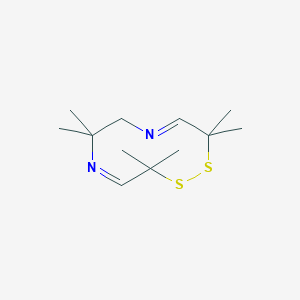
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two sulfur atoms and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiol with a diamine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include redox reactions and sulfur transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5,8-Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Dithiane: A simpler sulfur-containing ring structure used in organic synthesis.
Thiazole: A sulfur and nitrogen-containing heterocycle with biological activity.
Uniqueness
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90905-95-6 |
|---|---|
Fórmula molecular |
C12H22N2S2 |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
3,3,7,7,10,10-hexamethyl-6H-1,2,5,8-dithiadiazecine |
InChI |
InChI=1S/C12H22N2S2/c1-10(2)7-13-8-11(3,4)15-16-12(5,6)9-14-10/h8-9H,7H2,1-6H3 |
Clave InChI |
HXRBYCOCKGGJQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=CC(SSC(C=N1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
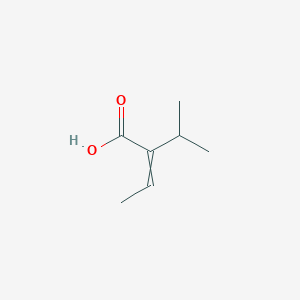
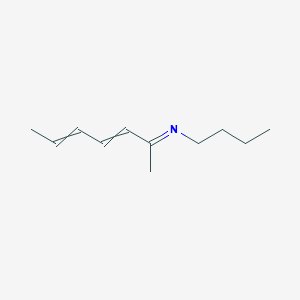
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)


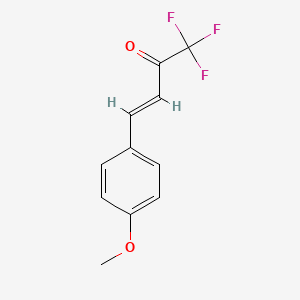
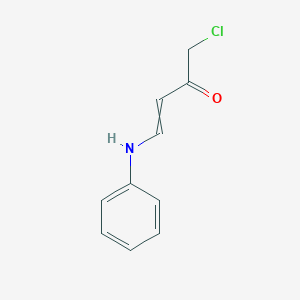
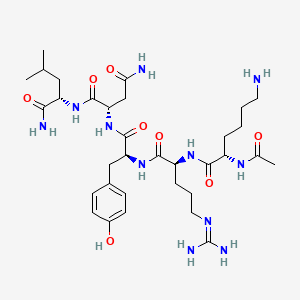

![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
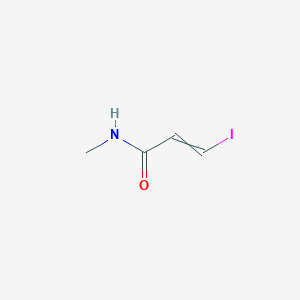
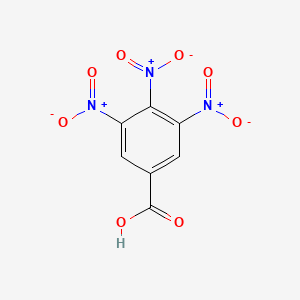
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
